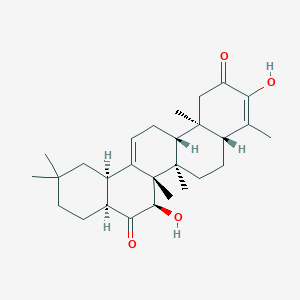

Remangilone C

Beschreibung

Eigenschaften

Molekularformel |

C28H40O4 |

|---|---|

Molekulargewicht |

440.6 g/mol |

IUPAC-Name |

(4aR,6aR,6bS,7R,8aS,12aR,14aR,14bR)-3,7-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,4a,5,6,7,8a,9,10,12,12a,14,14a-dodecahydropicene-2,8-dione |

InChI |

InChI=1S/C28H40O4/c1-15-18-10-12-27(5)21(26(18,4)14-20(29)22(15)30)8-7-19-17-13-25(2,3)11-9-16(17)23(31)24(32)28(19,27)6/h7,16-18,21,24,30,32H,8-14H2,1-6H3/t16-,17+,18-,21+,24-,26-,27+,28-/m0/s1 |

InChI-Schlüssel |

QQWIUBKPPNCYMY-JHYKCHHWSA-N |

SMILES |

CC1=C(C(=O)CC2(C1CCC3(C2CC=C4C3(C(C(=O)C5C4CC(CC5)(C)C)O)C)C)C)O |

Isomerische SMILES |

CC1=C(C(=O)C[C@]2([C@H]1CC[C@@]3([C@@H]2CC=C4[C@]3([C@H](C(=O)[C@@H]5[C@H]4CC(CC5)(C)C)O)C)C)C)O |

Kanonische SMILES |

CC1=C(C(=O)CC2(C1CCC3(C2CC=C4C3(C(C(=O)C5C4CC(CC5)(C)C)O)C)C)C)O |

Synonyme |

remangilone C |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies of Remangilone C

Botanical Sources and Geographic Distribution

Remangilone C has been identified in plants from distinct geographical regions, highlighting its presence across diverse flora.

Physena madagascariensis as a Primary Source

Physena madagascariensis is recognized as a primary botanical source for this compound. This tree, locally known as "Remangily," is endemic to Madagascar and belongs to the family Physenaceae. acs.org Remangilones A, B, and C were initially isolated from the dried leaves of Physena madagascariensis. acs.orgresearchgate.netnih.govresearchgate.netacs.org The isolation process was guided by the compounds' cytotoxic activity against human mammary carcinoma cell lines. acs.orgresearchgate.netnih.gov

Identification in Oenothera biennis L. (Evening Primrose)

Beyond its initial discovery, this compound (identified as compound 8 in some studies) has also been found in Oenothera biennis L., commonly known as Evening Primrose. mdpi.comresearchgate.netresearchgate.net Oenothera biennis is a perennial herbaceous plant with a wide distribution, found in various regions globally, including the southern and mountainous areas of China. mdpi.com This plant is traditionally used in folk medicine, particularly for lung-related ailments. mdpi.comresearchgate.netnih.gov

Extraction and Purification Techniques for this compound

The isolation of this compound from its natural sources typically involves a combination of solvent extraction and chromatographic separation techniques.

Solvent Extraction Strategies

Solvent extraction is a fundamental step in isolating this compound from plant materials, leveraging the compound's solubility characteristics. From Physena madagascariensis, this compound was obtained from the petroleum ether-soluble fraction of a crude methanolic extract derived from the dried leaves. acs.org This indicates an initial extraction with methanol, followed by a liquid-liquid partitioning step using petroleum ether to selectively isolate the compound. In the case of Oenothera biennis L., this compound was extracted and separated from the dichloromethane fraction of the plant material. mdpi.comresearchgate.netresearchgate.net Solvent extraction, also known as liquid-liquid extraction (LLE), relies on the principle that different compounds exhibit varying degrees of solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. vinanhatrang.comwikipedia.org The choice of solvent is crucial for selective dissolution and extraction of the target compound. vinanhatrang.com

Chromatographic Separation and Fractionation Protocols

Following initial solvent extraction, chromatographic methods are employed for the further purification and fractionation of this compound from complex plant extracts. The isolation of remangilones A-C from Physena madagascariensis involved repeated chromatography. acs.org Similarly, from Oenothera biennis L., this compound was separated using various chromatographic techniques. mdpi.comresearchgate.netresearchgate.net Chromatography is a physicochemical separation method based on the differential migration of components of a mixture between a stationary phase and a mobile phase. thermopedia.com

High-Performance Liquid Chromatography (HPLC) is a widely utilized and effective technique for the separation and purification of natural products, including triterpenoids like this compound. For instance, HPLC analysis of extracts from Physena madagascariensis has been performed using a Gemini C18 column at 40°C, with photodiode array (PDA) detection at wavelengths such as 230 nm, 254 nm, 280 nm, 320 nm, and 330 nm. researchgate.net The mobile phase typically involves a gradient flow, such as 1.0% (v/v) aqueous acetic acid (Solvent A) and acetonitrile containing 1.0% (v/v) acetic acid (Solvent B). researchgate.net While these specific parameters were noted for quantitative analysis, they illustrate the applicability of reverse-phase HPLC for compounds from Physena madagascariensis and suggest its utility in the preparative isolation of this compound. Similar semi-preparative HPLC methods using acetonitrile-water or methanol-water gradients have been successfully applied for the purification of other triterpenoids. mdpi.com

Table 1: Key Botanical Sources and Extraction Solvents for this compound

| Botanical Source | Plant Part Used | Primary Extraction Solvent | Subsequent Partitioning Solvent |

| Physena madagascariensis | Dried leaves | Methanol | Petroleum ether |

| Oenothera biennis L. | Dichloromethane part | Dichloromethane | N/A |

Countercurrent Chromatography and Other Preparative Methods

The isolation of this compound from its natural sources involves a combination of chromatographic techniques designed to separate and purify the compound from complex plant extracts.

General Isolation Strategy from Physena madagascariensis The isolation from Physena madagascariensis involved repeated chromatography of the petroleum ether-soluble portion of the crude methanolic extract acs.org. The process was guided by the cytotoxic activity of the fractions against the MDA-MB-435 cell line acs.org. The structural determination relied heavily on detailed NMR spectroscopic data analysis acs.org.

Isolation from Oenothera biennis L. The isolation of this compound (compound 8) from Oenothera biennis L. involved a multi-step preparative process. Initially, the compound was extracted from the dichloromethane part of the plant material researchgate.netmdpi.com. Subsequent purification steps included a series of column chromatographic separations:

Silica Gel Column Chromatography: The dichloromethane extract was subjected to silica gel column chromatography using a gradient elution system of dichloromethane (CH2Cl2) and methanol (MeOH) frontiersin.org.

ODS Countercurrent Chromatography (ODS CC): Following initial silica gel separation, fractions containing this compound were further purified using ODS CC with a methanol/water (MeOH/H2O) gradient frontiersin.org.

Sephadex LH-20 Chromatography: Additional purification was achieved through Sephadex LH-20 chromatography, employing a methanol/water solvent system vt.edu.

Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification steps often involved semi-preparative HPLC, utilizing a methanol/water mobile phase to obtain the pure compound vt.edu.

Countercurrent Chromatography (CCC) Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that distinguishes itself by employing a support-free liquid stationary phase mdpi.comresearchgate.netalliedacademies.org. This characteristic offers significant advantages, including high sample capacity and reduced risk of irreversible adsorption of the analyte onto a solid support mdpi.comresearchgate.net. Modern CCC systems utilize centrifugal forces to maintain the stability of the liquid stationary phase as the mobile phase flows through it researchgate.netalliedacademies.org.

The application of ODS CC in the isolation of this compound from Oenothera biennis L. highlights the utility of this technique in natural product chemistry frontiersin.org. CCC techniques are versatile, capable of separating a wide range of compounds, including polar ones, and can be scaled from analytical to preparative levels mdpi.comalliedacademies.org. Various modes of CCC, such as closed-loop recycling and dual-mode operations, can be employed to enhance separation efficiency and facilitate the elution of strongly retained solutes acs.orgresearchgate.net.

Table of Isolation Techniques for this compound from Oenothera biennis L.

| Technique | Stationary Phase/Column Material | Mobile Phase/Solvent System | Reference |

|---|---|---|---|

| Silica Gel Column Chromatography | Silica gel (200-300 mesh) | CH2Cl2/MeOH (gradient) | frontiersin.org |

| ODS Countercurrent Chromatography | ODS (Octadecylsilyl) | MeOH/H2O (gradient) | frontiersin.org |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | MeOH/H2O | vt.edu |

Advanced Structural Elucidation and Stereochemical Assignment of Remangilone C

Spectroscopic Analysis for Definitive Structural Characterization

The definitive structural characterization of Remangilone C, along with related remangilones, was primarily achieved through comprehensive Nuclear Magnetic Resonance (NMR) studies acs.org. These studies are often complemented by other spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, which provide complementary information about the compound's elemental composition, fragmentation patterns, and functional groups mdpi.comacs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the carbon-carbon framework, proton connectivity, and long-range correlations within the molecule mdpi.comacs.org.

1D NMR (¹H NMR and ¹³C NMR):

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments (chemical shifts), and their connectivity (coupling patterns and constants).

¹³C NMR spectroscopy reveals the number of distinct carbon atoms and their chemical environments. It helps in identifying different types of carbons, such as methyl, methylene, methine, and quaternary carbons, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT) acs.org.

2D NMR (COSY, HSQC, HMBC, NOESY):

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through bonds, establishing proton spin systems.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the carbon atoms to which they are directly attached, providing C-H connectivity.

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons separated by two, three, or even more bonds. This is particularly useful for establishing quaternary carbons and connecting different fragments of the molecule acs.org. For Remangilones, HMBC correlations were crucial in confirming the oleanane structure and the positions of functional groups acs.org.

Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to determine the spatial proximity of protons, which is vital for establishing relative stereochemistry mdpi.com. For instance, NOESY correlations were used to determine the α-orientation of a hydroxy group and other spatial relationships in related triterpenoids mdpi.com.

Table 1: Typical NMR Spectroscopic Data for Triterpenoids (Illustrative)

| Type of NMR | Information Provided | Example Chemical Shift Range (δ, ppm) | Key Correlations (2D NMR) |

| ¹H NMR | Proton environment, multiplicity, coupling constants | Aliphatic: 0.5-2.5; Oxygenated: 3.0-5.0; Olefinic: 5.0-6.0 | COSY (H-H connectivity), NOESY (spatial proximity) |

| ¹³C NMR | Carbon environment, carbon type (CH₃, CH₂, CH, C) | Alkyl: 0-50; Oxygenated: 50-90; Olefinic: 110-160; Carbonyl: 160-220 | HSQC (direct C-H), HMBC (long-range C-H) |

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS), is indispensable for accurately determining the molecular formula of a compound mdpi.comacs.org. For this compound, HR-EIMS data provided a molecular ion at m/z 440.2930, which precisely matched the calculated mass for its molecular formula CHO (calculated 440.2926) acs.org. This technique also provides characteristic fragmentation patterns that offer insights into the connectivity of atoms and the presence of specific structural motifs within the molecule acs.org.

Table 2: High-Resolution Mass Spectrometry Data (Illustrative for this compound)

| Parameter | Value | Significance |

| Molecular Formula | CHO | Confirmed by HRMS |

| Observed m/z [M] | 440.2930 | Experimental molecular ion mass |

| Calculated m/z | 440.2926 (for CHO) | Theoretical mass for the proposed molecular formula |

| Ionization Method | EIMS (Electron Ionization Mass Spectrometry) | Provides molecular ion and fragmentation pattern |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopies are crucial for the preliminary identification of functional groups and conjugated systems present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrations of molecular bonds, providing a "fingerprint" of the functional groups present. For instance, the presence of hydroxyl (-OH) groups is typically indicated by broad absorption bands around 3300-3500 cm⁻¹, and carbonyl (C=O) groups show strong absorptions around 1650-1750 cm⁻¹ mdpi.comacs.org. For related triterpenoids, IR absorption bands confirmed the presence of hydroxyl and carboxyl groups, and also suggested carbonyl groups mdpi.comacs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify chromophores, which are parts of molecules responsible for absorbing light in the UV or visible region. It is particularly effective for detecting conjugated double bonds, aromatic systems, and carbonyl groups mdpi.comnih.gov. Remangilones A and C are noted to possess a "special diosphenol unit in ring A" naturalproducts.net, which would exhibit characteristic UV-Vis absorption due to its α,β-unsaturated ketone-enol structure acs.org. Carbonyl groups typically show absorption maxima in the rough neighborhood of 270-300 nm, corresponding to n→π* transitions nih.gov.

Table 3: Typical IR and UV-Vis Spectroscopic Data (Illustrative)

| Spectroscopy | Functional Group/Chromophore | Typical IR Absorption (cm⁻¹) | Typical UV-Vis λ (nm) |

| IR | Hydroxyl (-OH) | 3300-3500 (broad) | N/A |

| IR | Carbonyl (C=O) | 1650-1750 (strong) | N/A |

| UV-Vis | Carbonyl (n→π*) | N/A | ~270-300 |

| UV-Vis | Conjugated systems | N/A | Varies with conjugation extent |

Chiroptical Methods for Stereochemical Determination

Chiroptical methods are essential for determining the absolute configuration of chiral molecules, which cannot be directly obtained from NMR or mass spectrometry alone.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, characterized by Cotton effects (bands of positive or negative ellipticity), provides crucial information about the absolute configuration of chiral centers and the conformation of the molecule acs.org. Quantum chemical ECD calculations are frequently employed to predict the ECD spectra for different possible stereoisomers, which are then compared with the experimental spectrum to assign the absolute configuration. For related triterpenoids, ECD spectra exhibiting specific Cotton effects were used to determine the chirality of certain carbons and the orientation of hydroxyl groups acs.org.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance as a function of the wavelength of light. Like ECD, ORD is a chiroptical technique used for the determination of absolute configuration and conformational analysis of chiral compounds. While ECD measures differential absorption, ORD measures differential refraction. ORD curves, which show the variation of optical rotation with wavelength, can exhibit characteristic maxima and minima (Cotton effects) that are indicative of the absolute stereochemistry of chromophores within the molecule. ORD is a complementary technique to ECD, providing additional insights into the stereochemical features of complex natural products.

X-Ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the most definitive and powerful technique for the unambiguous determination of the absolute configuration and precise solid-state structure of crystalline compounds libretexts.orgwikipedia.orgresearchgate.netwikipedia.org. This method provides atomic-level resolution, revealing bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice wikipedia.orgcam.ac.uk.

The process involves growing high-quality single crystals of the compound. Once a suitable crystal of this compound is obtained, it is exposed to an intense beam of X-rays. The electrons within the crystal diffract the X-rays, producing a unique pattern of reflections wikipedia.org. By measuring the angles and intensities of these diffracted rays, a crystallographer can computationally reconstruct a three-dimensional electron density map of the molecule wikipedia.orgcam.ac.uk. From this map, the precise positions of all atoms, including hydrogen atoms, can be determined, thereby revealing the complete molecular structure.

Absolute Configuration Determination: For chiral molecules, X-ray crystallography is particularly vital for assigning the absolute configuration (R or S) of stereocenters wikipedia.org. This is achieved by exploiting the phenomenon of anomalous dispersion (also known as the Bijvoet effect). When X-rays interact with heavier atoms in the crystal, a phase shift occurs in the scattered radiation. By analyzing the differences in intensity between Friedel pairs (reflections hkl and -h-k-l), the absolute configuration can be determined. The Flack parameter is commonly used to assess the correctness of the absolute structure, with a value close to zero indicating the correct absolute configuration and a value close to one indicating the inverted configuration wikipedia.org.

Solid-State Structure Elucidation: Beyond absolute configuration, X-ray crystallography provides a detailed picture of the molecule's conformation in the solid state. This includes precise measurements of:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the crystal's repeating unit cell.

Space Group: The symmetry elements present within the crystal lattice.

Bond Lengths and Angles: The exact distances between bonded atoms and the angles formed by three consecutive atoms, which are crucial for understanding the molecule's geometry and strain.

Torsion Angles: The dihedral angles around rotatable bonds, defining the molecule's conformation.

Intermolecular Interactions: Details of hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern crystal packing.

Detailed Research Findings and Data Tables (Illustrative Examples): While specific X-ray crystallographic data for this compound was not found in the current search, if such a study were performed, the findings would typically be presented in the following manner, providing empirical evidence for its structure:

Table 1: Crystallographic Data for this compound (Illustrative)

| Parameter | Value (Illustrative) |

| Empirical Formula | CₓHᵧO₂ |

| Formula Weight | [Calculated] g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = [X.X] Å |

| b = [Y.Y] Å | |

| c = [Z.Z] Å | |

| β = [A.A]° | |

| Volume | [V.V] ų |

| Z | [Number of molecules] |

| Density (calculated) | [D.D] g/cm³ |

| Flack Parameter | [0.00(X)] |

| R₁ (all data) | [0.0X] |

| wR₂ (all data) | [0.0Y] |

| Goodness-of-fit | [G.G] |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Illustrative)

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C2 | [1.5X] |

| C2-C3 | [1.5Y] |

| O1-C4 | [1.4Z] |

| C1-O1-C4 | [10X.X] |

| C2-C1-C5 | [11Y.Y] |

| C3-C2-C6-C7 | [Torsion Angle] |

Chemical Synthesis and Semisynthesis Strategies for Remangilone C and Its Derivatives

Total Synthesis Approaches for Complex Triterpenoid Skeletons

The total synthesis of a complex natural product like Remangilone C, with its dense array of stereocenters and fused ring systems, requires a highly strategic and controlled approach. ias.ac.in The development of a successful total synthesis would not only provide access to this compound for further biological study but also offer a platform for the creation of novel analogs with potentially enhanced or new therapeutic properties.

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in which the target molecule is mentally deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. nih.gov For a molecule with the complexity of this compound, a convergent approach, where different fragments of the molecule are synthesized separately and then joined, would likely be more efficient than a linear synthesis.

A hypothetical retrosynthetic analysis of this compound could begin by simplifying the highly functionalized A-ring. The α-hydroxy-α,β-unsaturated ketone moiety could be installed late in the synthesis from a simpler ketone precursor. Key disconnections would focus on the formation of the carbon-carbon bonds that define the pentacyclic core. Strategies such as the Diels-Alder reaction are powerful tools for the construction of six-membered rings and could be envisioned for the formation of the C-ring. Further disconnection of the remaining rings could lead to more manageable polycyclic intermediates, which in turn could be traced back to simpler starting materials.

Table 1: Hypothetical Retrosynthetic Disconnections for this compound

| Disconnection / Transformation | Precursor Structures | Corresponding Forward Reaction |

| A-ring functionalization | A-ring ketone | Oxidation, enolization, and hydroxylation |

| C-ring formation | A/B-ring system and a diene | Diels-Alder cycloaddition |

| D/E-ring construction | Polycyclic intermediate | Intramolecular cyclization |

Stereoselective and Enantioselective Synthetic Methodologies

A major challenge in the synthesis of this compound is the precise control of its multiple stereocenters. The use of stereoselective and enantioselective reactions is therefore critical. mdpi.com Asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer over the other, would be essential to obtain the natural enantiomer of this compound.

Methodologies such as substrate-controlled diastereoselective reactions, where existing stereocenters in the molecule direct the stereochemical outcome of a reaction, would be crucial in setting the relative stereochemistry of the fused ring system. capes.gov.br For instance, stereoselective aldol reactions could be used to construct key carbon-carbon bonds while simultaneously setting adjacent stereocenters. The strategic placement of functional groups can also influence the stereochemical outcome of subsequent reactions, a concept that would be heavily relied upon in a total synthesis of this compound.

Strategic Application of Rearrangement Reactions in Core Construction

Cationic rearrangement reactions are a hallmark of triterpenoid biosynthesis and have been ingeniously co-opted by synthetic chemists for the construction of complex polycyclic skeletons. ias.ac.in These reactions can rapidly build molecular complexity from simpler precursors. For example, a Wagner-Meerwein rearrangement, which involves the migration of an alkyl or aryl group to an adjacent carbocation, could be strategically employed to construct the specific substitution pattern of the this compound core.

In the context of a potential synthesis of this compound, a precursor with a strategically placed leaving group could be designed to trigger a cascade of rearrangements, leading to the formation of the desired pentacyclic framework. The outcome of such rearrangements is highly dependent on the stereochemistry of the precursor and the reaction conditions, offering a powerful yet challenging method for core construction. wiley-vch.de The formation of germanicol from 3β,4β-epoxyfriedelane through a backbone rearrangement highlights the power of such transformations in reaching diverse triterpenoid skeletons. wiley-vch.de

Table 2: Potential Rearrangement Reactions in Triterpenoid Synthesis

| Rearrangement Type | Description | Potential Application for this compound |

| Wagner-Meerwein | 1,2-migration of an alkyl or aryl group to a carbocation. | Construction of the fused ring system and setting of quaternary stereocenters. |

| Pinacol | Rearrangement of a 1,2-diol to a ketone or aldehyde. | Could be used to modify the functionality of the triterpenoid skeleton. |

| Beckmann | Acid-catalyzed rearrangement of an oxime to an amide. | Potential for ring expansion or functional group manipulation. nih.gov |

| Baeyer-Villiger | Oxidation of a ketone to an ester or a cyclic ketone to a lactone. | Introduction of oxygen functionality into the carbocyclic core. nih.gov |

Semisynthesis from Abundant Natural Precursors

Given the significant challenges associated with the total synthesis of complex natural products, semisynthesis offers a more practical and often more efficient alternative. nih.gov This approach utilizes readily available and structurally similar natural products as starting materials, which are then chemically modified to yield the desired target molecule.

Chemical Transformations of Related Oleanane Triterpenes

Oleanolic acid, a pentacyclic triterpenoid with an oleanane skeleton, is abundant in nature and represents an attractive starting material for the semisynthesis of this compound. researchgate.net Numerous methods have been developed for the chemical modification of oleanolic acid at its three main reactive sites: the C-3 hydroxyl group, the C-12–C-13 double bond, and the C-28 carboxylic acid. researchgate.netacs.org

To access this compound, which is a 24,28-dinoroleanane, a synthetic route would need to be devised to remove the carbon atoms at positions 24 and 28. This could potentially be achieved through a series of oxidative degradations. For example, the C-28 carboxylic acid of oleanolic acid could be converted to a leaving group, followed by a fragmentation reaction. Similarly, the C-4 methyl group (C-24) could be functionalized and subsequently removed. The synthesis of the potent anti-inflammatory agent CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) from oleanolic acid demonstrates the feasibility of extensive modifications to the oleanane skeleton. wikipedia.org

Derivatization from Simpler Isoprenoids

The biosynthesis of all triterpenoids proceeds from the C30 precursor squalene, which itself is assembled from six five-carbon isoprene units. nih.gov In principle, it is conceivable to construct the this compound skeleton from simpler isoprenoid-derived building blocks. However, for a target as complex as this compound, this approach would essentially constitute a total synthesis and would face the same challenges of stereocontrol and ring construction. While the heterologous expression of genes from the triterpenoid biosynthetic pathway in microorganisms is a promising strategy for producing triterpenoid scaffolds, the direct synthesis of a highly modified triterpenoid like this compound through this approach is not yet feasible.

Development of Novel Synthetic Methodologies Inspired by this compound Structural Features

The intricate and densely functionalized architecture of this compound, a member of the polycyclic polyprenylated acylphloroglucinols (PPAPs), presents formidable challenges to synthetic organic chemists. These challenges, however, have served as a powerful impetus for the development of innovative and efficient synthetic strategies. The core structural motifs of this compound, particularly the highly congested bicyclo[3.3.1]nonane system, have inspired the creation of novel methodologies aimed at constructing these complex carbocyclic frameworks.

The bicyclo[3.3.1]nonane moiety is a predominant feature in numerous biologically active natural products. researchgate.net Its unique and rigid three-dimensional structure is often crucial for biological activity but is notoriously difficult to assemble with stereochemical control. Consequently, the pursuit of PPAP synthesis has become a fertile ground for discovering and refining new chemical reactions and strategies. researchgate.netnih.gov

Several key approaches have emerged for the construction of the bicyclo[3.3.1]nonane core, a central challenge in the synthesis of this compound and related natural products. These methodologies often focus on strategic bond formations to build the bridged ring system efficiently.

Key Methodologies for Bicyclo[3.3.1]nonane Core Construction:

Intramolecular Aldol Condensation: Base-promoted or organocatalyzed intramolecular aldol reactions are a common strategy. For instance, studies have shown that using modified proline-analogues as organocatalysts can produce the bicyclo[3.3.1]nonane core with high diastereoselectivity and enantioselectivity. nih.gov

Michael Addition and Annulation: Tandem reactions involving a Michael addition followed by an intramolecular cyclization are particularly effective. One such strategy involves the reaction of a diketone with an α,β-unsaturated aldehyde, catalyzed by an acid, to form the bicyclic system. nih.gov Another powerful method is the alkylative dearomatization-annulation of phloroglucinol derivatives, which has been successfully utilized in the synthesis of the bicyclo[3.3.1]nonane core of related PPAPs like clusianone. nih.gov

Intramolecular C-H Activation/Arylation: Modern catalytic methods have enabled the use of intramolecular C-H activation or arylation to forge the critical carbon-carbon bonds of the bicyclic skeleton. A concise strategy for the enantioselective construction of a pyridine-fused chiral bicyclo[3.3.1]nonane skeleton, relevant to natural products like Huperzine A, utilized a key intramolecular arylation step. sioc-journal.cn

Cycloaddition Reactions: Intramolecular Diels-Alder reactions provide a powerful means to rapidly construct polycyclic systems, including hydrindane cores that can be precursors or analogs to the bicyclo[3.3.1]nonane framework. mdpi.com

The development of these methods is often driven by the need to overcome the steric hindrance and achieve precise stereocontrol inherent in the target molecules. The table below summarizes some of the key synthetic strategies inspired by the structural features found in this compound and related compounds.

| Methodology | Key Reaction Type | Catalyst/Reagent Example | Key Structural Feature Targeted | Outcome/Significance |

| Organocatalyzed Aldol Condensation | Intramolecular Aldol | Proline-analogue catalysts (e.g., 112, 113) | Bicyclo[3.3.1]nonane core | High diastereoselectivity and enantioselectivity in core formation. nih.gov |

| Tandem Michael-Aldol Reaction | Michael Addition / Aldol Condensation | TfOH or TMSOTf | Bicyclo[3.3.1]nonane core | Efficient construction of the bicyclic system from diketone precursors. nih.gov |

| Alkylative Dearomatization-Annulation | Michael Addition / Annulation | KHMDS or LiHMDS | Bicyclo[3.3.1]nonane core of PPAPs | Successful application in the total synthesis of clusianone, a related PPAP. nih.gov |

| Intramolecular Arylation | C-H Activation / Cyclization | Palladium catalysts | Fused Bicyclo[3.3.1]nonane skeleton | Provides a concise and rapid approach to the chiral core structure. sioc-journal.cn |

| Michael Addition / C-acylation | Michael Addition / Friedel-Crafts Acylation | PPA (Polyphosphoric acid) | Bicyclo[3.3.1]nonane-trione | High-yield (83% total) synthesis from simple starting materials under mild conditions. sioc-journal.cn |

These examples underscore how the structural complexity of natural products like this compound directly fuels innovation in synthetic chemistry. The quest to synthesize these molecules not only provides access to potentially valuable compounds but also expands the toolkit of reactions available to chemists for constructing other complex molecular architectures. researchgate.netnih.gov

Structure-activity Relationship Sar Studies and Analogue Development of Remangilone C

Systematic Modification of Remangilone C Skeleton

This compound is structurally defined by its oleanane skeleton, a common pentacyclic triterpenoid framework. nih.govchemspider.com Systematic modifications typically involve altering specific positions on this core structure or functional groups attached to it. While specific detailed derivatization studies solely on this compound are not extensively reported in the provided literature, insights can be drawn from general oleanane triterpene chemistry and biological evaluations.

The oleanane ring system is a robust scaffold, and modifications at various positions (e.g., A, B, C, D, E rings) can significantly impact biological activity. For oleanane-type compounds, the A ring has been suggested to play a role in inhibitory activity. chemspider.com In broader studies of oleanane triterpenoids like oleanolic acid, chemical modifications have been explored at key positions such as the C-3 hydroxyl group, the C-12-C-13 double bond, and the C-28 carboxylic acid. chemspider.comnih.govnih.gov Such modifications have led to the development of highly potent anti-inflammatory and anticarcinogenic agents. chemspider.comnih.gov Although these specific derivatizations are not directly reported for this compound, they illustrate common strategies for modifying the oleanane core.

This compound is a 24,28-dinorolean-3-one derivative, implying specific structural features. nih.gov The presence and nature of functional groups, such as hydroxyls and carbonyls, are critical for triterpenoid activity. For instance, in lupan-type triterpenoids, the hydroxyl group at position C-3 and the carboxylic acid group at position C-17 are crucial for α-glucosidase inhibition. google.com The number of hydroxyl groups in oleanane-type triterpenoids can also influence cellular viability. nih.gov While explicit studies detailing the modification of this compound's specific side chains or functional groups (beyond its initial isolation as a dinoroleanone) and their direct impact on its cytotoxic or anti-pulmonary fibrosis activity are not available in the provided search results, these general principles from related triterpenes suggest potential avenues for analogue development.

Derivatization at Oleanane Ring System Positions

Correlation of Structural Changes with In Vitro Molecular and Cellular Activities

This compound, along with Remangilone A, has demonstrated significant in vitro biological activities. Both compounds exhibited cytotoxicity against human breast carcinoma cell lines, MDA-MB-231 and MDA-MB-435, and were shown to induce apoptosis. nih.govosdd.net this compound displayed IC50 values of 2.0 μM against MDA-MB-231 cells and 1.6 μM against MDA-MB-435 cells. [Previous search, Snippet 4 from first search] Furthermore, this compound also showed significant anti-pulmonary fibrosis activities against TGF-β1-induced damage in normal human lung epithelial (BEAS-2B) cells in vitro. [4, Previous search]

While direct comparative data tables detailing how specific structural changes in this compound analogues correlate with precise shifts in these activities are not explicitly provided, the initial findings highlight the importance of the core this compound structure for its observed biological effects. The fact that Remangilones A and C, which are both 24,28-dinorolean-3-one derivatives, share cytotoxic properties suggests that this foundational structural motif contributes to their anticancer potential. nih.gov

Table 1: In Vitro Cytotoxicity of Remangilones A and C against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Activity |

| Remangilone A | MDA-MB-231 | 8.5 | Cytotoxic, Induces Apoptosis |

| Remangilone A | MDA-MB-435 | 6.6 | Cytotoxic, Induces Apoptosis |

| This compound | MDA-MB-231 | 2.0 | Cytotoxic, Induces Apoptosis |

| This compound | MDA-MB-435 | 1.6 | Cytotoxic, Induces Apoptosis |

Exploration of Stereochemical Requirements for Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity, as it dictates how a compound interacts with its biological targets. researchgate.net For various triterpenes, the specific configuration of hydroxyl groups, such as at the C-2 position, has been shown to be important for their inhibitory potency against enzymes like tyrosinase. [Previous search, Snippet 13 from second search] While the provided literature emphasizes the general importance of stereochemistry in drug action, specific studies detailing the precise stereochemical requirements for the cytotoxic or anti-pulmonary fibrosis activity of this compound or its direct stereoisomers are not explicitly detailed. This compound itself possesses defined stereocenters within its complex oleanane structure. chemspider.com Further research would be needed to systematically explore how alterations in the stereochemistry of this compound impact its biological profile.

Design and Synthesis of Advanced Analogues for Targeted Biological Probes

The promising biological activities of this compound position it as a lead compound for further drug discovery efforts. The design and synthesis of advanced analogues typically aim to improve potency, selectivity, and pharmacokinetic properties. Natural products, including triterpenoids, serve as rich starting points for such endeavors. chemspider.comnih.gov For instance, oleanolic acid, a structurally related oleanane triterpenoid, has been a scaffold for synthesizing numerous derivatives to optimize bioactivity, yielding some of the most potent anti-inflammatory and anticarcinogenic triterpenoids known. chemspider.comnih.gov While no specific "advanced analogues for targeted biological probes" derived directly from this compound are detailed in the provided information, the general strategy for triterpenoids involves targeted chemical modifications to enhance specific interactions with molecular targets, such as enzymes or receptors, to develop more effective therapeutic agents.

Future Research Directions and Translational Potential in Chemical Biology

Elucidation of Comprehensive Molecular Mechanisms Underlying Observed Biological Activities

Current research indicates that Remangilone C exhibits cytotoxicity against breast cancer cell lines, specifically MDA-MB-231 and MDA-MB-435, by inducing apoptosis at concentrations as low as 2.3 µM. mdpi.comacs.orgnih.govnih.govacs.orgacs.orgresearchgate.netnih.gov Furthermore, studies have suggested its involvement in ameliorating bleomycin-induced pulmonary fibrosis in rats through the regulation of β-catenin signaling, and it demonstrated protective effects against TGF-β1-induced pulmonary fibrosis in human lung epithelial cells. consensus.appconsensus.appmdpi.comresearcher.liferesearchgate.netresearchgate.net

Despite these observations, the precise molecular mechanisms underpinning these activities remain largely uncharacterized. Future research should focus on:

Identification of Direct Molecular Targets: Employing target deconvolution strategies, such as affinity chromatography, chemical proteomics, or activity-based protein profiling, to identify the direct protein or enzyme targets with which this compound interacts to exert its anticancer and anti-fibrotic effects.

Detailed Signaling Pathway Mapping: Beyond the general induction of apoptosis and β-catenin regulation, it is crucial to delineate the specific upstream and downstream signaling cascades affected by this compound. This includes investigating its impact on cell cycle regulatory proteins, pro-apoptotic and anti-apoptotic protein families (e.g., Bcl-2 family, caspases), and key transcription factors involved in proliferation, survival, and fibrosis. For instance, understanding how this compound precisely modulates β-catenin signaling (e.g., through direct binding, inhibition of kinases/phosphatases, or modulation of its degradation pathway) is critical.

Cellular Process Perturbations: Investigating the broader cellular processes influenced by this compound, such as mitochondrial function, oxidative stress, autophagy, and inflammation, to gain a holistic view of its cellular impact.

Table 1 summarizes the currently known biological activities and proposed mechanistic insights for this compound, highlighting areas for further mechanistic elucidation.

Table 1: Known Biological Activities and Preliminary Mechanistic Insights of this compound

| Biological Activity | Cell Lines/Model System | Concentration/Dose | Preliminary Mechanism/Observation | Future Mechanistic Research Focus |

| Cytotoxicity | MDA-MB-231 (human breast cancer) mdpi.comacs.orgnih.govnih.govacs.orgacs.orgresearchgate.netnih.gov | 2.3 µM acs.orgacs.org | Induction of apoptosis mdpi.comacs.orgnih.govnih.govacs.orgacs.orgresearchgate.netnih.gov | Identify specific protein targets (e.g., kinases, receptors), delineate full apoptotic pathway (initiator/effector caspases, mitochondrial involvement), and impact on cell cycle. |

| Cytotoxicity | MDA-MB-435 (human breast cancer) mdpi.comacs.orgnih.govnih.govacs.orgacs.orgresearchgate.netnih.gov | 2.3 µM acs.orgacs.org | Induction of apoptosis mdpi.comacs.orgnih.govnih.govacs.orgacs.orgresearchgate.netnih.gov | Investigate selectivity compared to normal cells, identify upstream signaling events leading to apoptosis. |

| Anti-pulmonary fibrosis | Bleomycin-induced pulmonary fibrosis (rats) consensus.appconsensus.appresearcher.liferesearchgate.net | Not specified | Regulating β-catenin signaling consensus.appconsensus.appresearcher.liferesearchgate.net | Determine if β-catenin modulation is direct or indirect, identify upstream activators/inhibitors of β-catenin, and downstream fibrotic targets. |

| Anti-pulmonary fibrosis | TGF-β1-induced human lung epithelial cells (BEAS-2B) mdpi.comresearchgate.net | Not specified | Protective effects mdpi.comresearchgate.net | Elucidate specific pathways inhibited by this compound in response to TGF-β1, beyond β-catenin. |

Application of this compound as a Chemical Probe for Cellular Pathway Dissection

Chemical probes are invaluable tools in chemical biology for dissecting complex cellular pathways by selectively perturbing specific biological targets or processes. nih.govnih.govsnv63.ru Given this compound's demonstrated biological activities, particularly its ability to induce apoptosis in cancer cells and modulate β-catenin signaling in fibrosis, it holds significant potential for development as a chemical probe.

Future research should focus on:

Optimizing Selectivity and Potency: Further structural modifications of this compound could enhance its selectivity for specific targets and improve its potency, making it a more effective tool for pathway dissection.

Developing Derivatized Probes: Synthesizing tagged versions of this compound (e.g., biotinylated or photoaffinity tags) would enable pull-down assays and imaging studies to directly identify its binding partners and cellular localization.

Phenotypic Profiling: Using this compound as a probe to perturb specific pathways and observe the resulting phenotypic changes in cellular models, thereby confirming the functional relevance of its proposed targets. This could involve high-content screening to assess its impact on various cellular readouts.

Development of New Synthetic Routes for Economical Production

This compound is currently isolated as a natural product from Physena madagascariensis. mdpi.comacs.orgnih.gov The reliance on natural sources can pose challenges for large-scale production, consistency, and cost-effectiveness, especially if the compound progresses towards preclinical or clinical development.

Future research should explore:

Total Synthesis Strategies: Developing efficient and scalable total synthetic routes for this compound. This would provide a reliable supply of the compound, enable the synthesis of analogs for structure-activity relationship (SAR) studies, and potentially reduce production costs.

Semi-Synthetic Approaches: Investigating semi-synthetic routes starting from readily available triterpenoid precursors. This could involve fewer steps than total synthesis and leverage existing natural product scaffolds.

Biotechnological Production: Exploring the possibility of producing this compound or its precursors through microbial fermentation or plant cell culture, potentially offering a sustainable and scalable alternative to direct plant extraction.

Exploration of Unexplored Biological Activities and Novel Therapeutic Research Avenues (Excluding Human Clinical Trials)

Beyond its established anticancer and anti-fibrotic activities, this compound, as a triterpenoid, belongs to a class of natural products known for diverse pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and antioxidant effects. mdpi.comnih.govnih.govnih.gov

Future research should systematically investigate:

Broad-Spectrum Anticancer Activity: Screening this compound against a wider panel of human cancer cell lines (e.g., lung, colon, prostate, ovarian) and primary tumor cells to assess its potential broad-spectrum anticancer activity.

Anti-inflammatory and Immunomodulatory Effects: Evaluating its potential to modulate inflammatory pathways and immune responses in relevant in vitro and in vivo (animal) models of inflammatory diseases.

Antimicrobial and Antiviral Potential: Testing its efficacy against various bacterial, fungal, or viral pathogens.

Neuroprotective or Metabolic Activities: Exploring its effects in models of neurodegenerative diseases or metabolic disorders, given the pleiotropic nature of many triterpenoids.

Combination Therapies: Investigating the synergistic effects of this compound when combined with existing therapeutic agents in relevant disease models, which could lead to enhanced efficacy or reduced toxicity.

These investigations should strictly remain at the preclinical stage, focusing on in vitro and in vivo animal models, and explicitly exclude human clinical trials.

Systems Biology Approaches to Understand Network Perturbations by this compound

Understanding the global impact of this compound on cellular systems requires a systems biology approach, which integrates high-throughput data to map network perturbations.

Future research should incorporate:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression profiles in cells or tissues treated with this compound to identify affected pathways and regulatory networks.

Proteomics (Mass Spectrometry-based): Quantifying changes in protein abundance and post-translational modifications to understand its impact on protein networks and signaling.

Metabolomics (NMR/Mass Spectrometry): Profiling alterations in cellular metabolite levels to identify metabolic pathways influenced by the compound.

Network Analysis: Integrating data from these omics approaches to construct comprehensive molecular interaction networks, identify key nodes perturbed by this compound, and predict its multi-target effects and potential off-target interactions. This can reveal unforeseen mechanisms or therapeutic opportunities.

Bioinformatic and Chemoinformatic Analysis of Structure-Activity Landscapes for Predictive Modeling

The elucidation of this compound's structure provides a basis for understanding its structure-activity relationships (SAR). acs.orgacs.org As more data on its biological activities and those of its analogs become available, bioinformatic and chemoinformatic tools can be leveraged for predictive modeling. spu.edu.synih.govoncodesign-services.commdpi.com

Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models that correlate the physicochemical properties and structural features of this compound and its synthetic or natural analogs with their observed biological activities. spu.edu.synih.govoncodesign-services.commdpi.com This can help identify key structural determinants for activity and guide the design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: Utilizing computational methods to predict the binding modes of this compound to its putative protein targets, providing insights into ligand-receptor interactions and informing rational drug design.

Virtual Screening: Employing computational screening of large chemical libraries to identify novel compounds with similar structural features or predicted biological activities to this compound, potentially leading to the discovery of new lead compounds.

Pharmacophore Modeling: Developing pharmacophore models based on this compound's active conformation to identify essential features required for its biological activity, which can be used to search for new chemical entities with similar activity profiles.

These computational approaches will accelerate the discovery and optimization process, reducing the need for extensive experimental screening and guiding the synthesis of more effective analogs.

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying Remangilone C in laboratory settings?

Answer:

Synthesis should follow protocols emphasizing solvent selection (e.g., dichloromethane for stability), reaction monitoring via TLC/HPLC, and purification using column chromatography with gradient elution. Ensure reproducibility by documenting catalyst ratios, temperature, and reaction times . For novel compounds, include spectroscopic data (NMR, HRMS) and purity assessments (HPLC ≥95%) in the main manuscript, with extended datasets in supplementary materials .

Basic: Which characterization techniques are critical for validating this compound’s structural identity and purity?

Answer:

Combine spectroscopic methods:

- 1D/2D NMR for stereochemical resolution.

- HRMS for molecular formula confirmation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration.

- HPLC-DAD/ELSD for purity quantification.

Report uncertainties (e.g., ±0.1 ppm for HRMS) and align with journal guidelines to avoid redundancy between figures and text .

Advanced: How can researchers design experiments to elucidate this compound’s mechanism of action in biological systems?

Answer:

Adopt a multi-modal approach:

- Target identification : Use affinity chromatography or CRISPR-Cas9 knockout models.

- Pathway analysis : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling cascades.

- Dose-response studies : Validate EC₅₀ values across ≥3 independent assays.

Frame hypotheses using FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure alignment with broader biological questions .

Advanced: What strategies resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC₅₀ values)?

Answer:

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.

- Standardization : Use reference compounds (e.g., paclitaxel for cytotoxicity assays) to calibrate inter-lab variability.

- Statistical rigor : Apply ANOVA with post-hoc tests to evaluate significance of discrepancies.

Address limitations in original methodologies (e.g., solvent effects on bioavailability) .

Advanced: How can computational modeling enhance the study of this compound’s structure-activity relationships (SAR)?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins.

- MD simulations : Analyze ligand-receptor stability over 100+ ns trajectories.

- QSAR models : Train datasets with ≥50 analogs to identify critical functional groups.

Validate models experimentally (e.g., synthesize top-predicted analogs) and report R² values for correlation accuracy .

Advanced: What experimental controls are essential for optimizing bioactivity assays involving this compound?

Answer:

Include:

- Negative controls : Vehicle-only (e.g., DMSO ≤0.1%).

- Positive controls : Established inhibitors/agonists (e.g., doxorubicin for cytotoxicity).

- Blinding : Assign sample IDs randomly to reduce bias.

- Replicates : N ≥ 3 per condition, with power analysis to determine sample size.

Detail statistical packages (e.g., GraphPad Prism) and significance thresholds (p < 0.05) .

Methodological: How should researchers formulate hypothesis-driven questions about this compound’s ecological roles?

Answer:

Apply the PICO framework :

- Population : Target organisms (e.g., marine sponges).

- Intervention : this compound exposure.

- Comparison : Untreated controls or analogs.

- Outcome : Bioactivity metrics (e.g., antifouling efficacy).

Ensure questions are Specific, Measurable, and aligned with gaps identified in literature reviews .

Methodological: What protocols ensure reproducibility in this compound isolation from natural sources?

Answer:

- Sample preservation : Flash-freeze specimens in liquid N₂ to prevent degradation.

- Extraction : Use Soxhlet apparatus with ethanol/water (7:3 v/v).

- Compound tracking : Assign unique batch IDs and store at -80°C.

Publish raw chromatograms and spectral data in repositories like Zenodo for peer validation .

Advanced: How can synergistic interactions between this compound and other marine-derived compounds be systematically evaluated?

Answer:

- Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices.

- Isobolograms : Quantify additive/synergistic effects.

- Mechanistic studies : Use RNA interference to dissect overlapping pathways.

Report CI (Combination Index) values and cite software (e.g., CompuSyn) .

Methodological: What are best practices for assessing this compound’s stability under varying storage conditions?

Answer:

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Analytical monitoring : Track degradation via UPLC-PDA at t = 0, 1, 3, 6 months.

- Kinetic modeling : Calculate t₉₀ (time to 10% degradation) using Arrhenius equations.

Publish degradation products’ structures if novel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.